Molecular Identity Defines Its Unique Role as an Impurity Standard vs. Mupirocin API
Pseudomonic Acid E is chemically and structurally distinct from the primary active pharmaceutical ingredient (API), mupirocin (Pseudomonic Acid A). Its molecular formula (C28H48O9) and molecular weight (528.7 g/mol) differ significantly from mupirocin's (C26H44O9, 500.6 g/mol), establishing it as a separate chemical entity . This difference is the basis for its use as a specific reference standard for impurity profiling in mupirocin drug substances, as it represents a unique, quantifiable chromatographic peak that must be monitored and controlled .
| Evidence Dimension | Molecular Identity (Formula and Weight) |
|---|---|
| Target Compound Data | Molecular Formula: C28H48O9; Molecular Weight: 528.7 g/mol |
| Comparator Or Baseline | Mupirocin (Pseudomonic Acid A): C26H44O9; 500.6 g/mol |
| Quantified Difference | Difference of +C2H4 (an additional ethyl group) and a molecular weight increase of 28.1 g/mol |
| Conditions | Chemical structure determination per USP standards |
Why This Matters
This structural difference is the fundamental basis for its distinct analytical signal (e.g., in HPLC-UV or LC-MS), making it essential as a unique impurity marker, not an interchangeable analog of the API.
